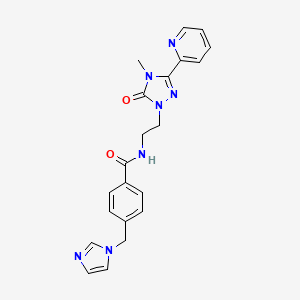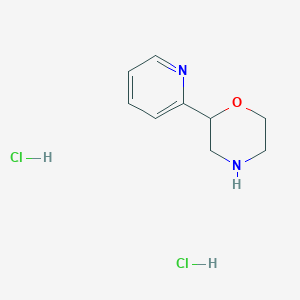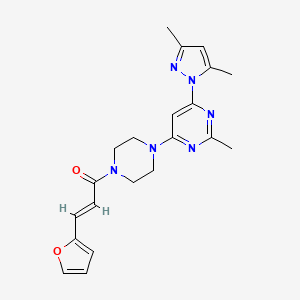![molecular formula C23H15N3O4 B2454077 N-(5-méthyl-2-phényloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromène-2-carboxamide CAS No. 2034317-62-7](/img/structure/B2454077.png)
N-(5-méthyl-2-phényloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromène-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an oxazolo[5,4-b]pyridine moiety with a chromene carboxamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.
Applications De Recherche Scientifique
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Similar compounds, derivatives of oxazolo[5,4-b]pyridine, are known to exhibit antimicrobial, antitumor, pronounced anti-inflammatory, and analgesic activity .
Mode of Action
It is synthesized from 2-chloro-n-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide . The compound may interact with its targets through a mechanism similar to other oxazolo[5,4-b]pyridine derivatives .
Biochemical Pathways
Given the reported activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation, pain perception, and potentially tumor growth .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have potential antimicrobial, antitumor, anti-inflammatory, and analgesic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This intermediate is then coupled with a chromene derivative under appropriate reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazolo[5,4-b]pyridine derivatives: These compounds share the oxazolo[5,4-b]pyridine core and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Chromene derivatives: Compounds with the chromene structure are known for their antioxidant and anticancer properties.
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the oxazolo[5,4-b]pyridine and chromene moieties, which imparts a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research and industrial applications.
Propriétés
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4/c1-13-16(11-17-23(24-13)30-22(26-17)14-7-3-2-4-8-14)25-21(28)20-12-18(27)15-9-5-6-10-19(15)29-20/h2-12H,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZCSAWSZFJHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)



![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2454006.png)
![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)



![2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2454015.png)
![3-Cyclohexylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2454016.png)
![2-{3-[(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2454017.png)
